1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide is a specialized guanidine derivative characterized by its unique molecular structure and potential applications in various scientific domains. The compound features a guanidine core with a benzyl group and a 2-chlorobenzyl group, along with hydroiodide as the counterion, which enhances its solubility and reactivity in biological systems. This compound is identified by its CAS number 25709-20-0 and has garnered attention for its roles in medicinal chemistry and organic synthesis.
This compound falls under the classification of guanidines, which are recognized for their diverse biological activities and applications in pharmaceuticals. Guanidines typically contain the functional group with the formula , where various substituents can significantly alter their chemical properties and biological interactions. The specific structural features of 1-benzyl-3-(2-chlorobenzyl)guanidine hydroiodide contribute to its potential as a scaffold in drug development and catalysis .
The synthesis of 1-benzyl-3-(2-chlorobenzyl)guanidine hydroiodide can be accomplished through several methods:
The molecular formula of 1-benzyl-3-(2-chlorobenzyl)guanidine hydroiodide is , with a molecular weight of approximately 401.67 g/mol. The structural representation can be summarized as follows:
These identifiers provide insight into the compound's structure, which includes aromatic rings and a positively charged guanidine moiety that can participate in various chemical interactions .
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide is capable of undergoing several significant chemical reactions:
The mechanism of action for 1-benzyl-3-(2-chlorobenzyl)guanidine hydroiodide involves its capacity to interact with biological targets through hydrogen bonding and electrostatic interactions. The high basicity of the guanidine core enables it to form stable complexes with various biomolecules, influencing their functionality. Such interactions can modulate enzyme activity or affect receptor binding, making this compound valuable in pharmacological studies .
The physical properties of 1-benzyl-3-(2-chlorobenzyl)guanidine hydroiodide include:
Key chemical properties include:
These properties indicate that the compound is stable under normal laboratory conditions but may require careful handling due to its reactivity .
1-Benzyl-3-(2-chlorobenzyl)guanidine hydroiodide has several notable applications in scientific research:
Nucleophilic substitution at the electrophilic carbon center of guanidine represents a cornerstone methodology for synthesizing 1-benzyl-3-(2-chlorobenzyl)guanidine. The inherent resonance stabilization of guanidine groups typically impedes direct nucleophilic attack; however, strategic activation enables efficient functionalization. Guanidine cyclic diimides (GCDIs) serve as pivotal intermediates by disrupting resonance through imide strain, rendering the central carbon susceptible to nucleophilic displacement. As demonstrated in recent studies, the reaction of activated GCDIs with benzylamines proceeds efficiently under acidic conditions (e.g., trifluoroacetic acid), where selective protonation of the imine-like nitrogen enhances electrophilicity [2] [4]. This mechanism facilitates the sequential introduction of benzyl and 2-chlorobenzyl moieties through a nucleophilic addition-elimination pathway, with the succinimide moiety acting as a leaving group [4].
Table 1: Nucleophilic Substitution Approaches for Guanidine Functionalization
Activation Method | Nucleophile | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
GCDI + TFA | Benzylamine | RT, DCM, 2-6h | 78-85% | High selectivity, mild conditions |
GCDI + HCl | 2-Chlorobenzylamine | 50°C, MeCN, 12h | 65-72% | Accessible reagents |
S-Methylisothiourea + Base | Benzylamine derivatives | Reflux, MeOH, 24h | 70-88% | Simplified purification |
Notably, S-methylisothiourea derivatives serve as alternative activation platforms, particularly when paired with dimethylaminopyridine (DMAP) catalysis. This approach enables direct coupling of 2-chlorobenzylamine precursors with benzylamine-activated guanidine species under basic conditions [7]. The methodology tolerates diverse functional groups without requiring inert atmospheres, though yields diminish with sterically hindered nucleophiles [4]. Kinetic studies confirm second-order dependence on nucleophile concentration, supporting an SN2-type displacement mechanism at the guanidine carbon [2].
Lewis acid-catalyzed condensation between cyanamides and amines provides an atom-efficient route to the guanidine core without pre-activation requirements. Scandium(III) triflate emerges as a particularly effective catalyst (1-5 mol%) for facilitating the addition of 2-chlorobenzylamine to benzyl cyanamide in aqueous media, achieving yields exceeding 90% within 6 hours at ambient temperature [8]. The catalytic cycle involves electrophilic activation of the cyanamide carbon by Sc(OTf)₃, followed by nucleophilic attack from the primary amine to form an intermediate amidine, which subsequently undergoes secondary amine addition to furnish the trisubstituted guanidine architecture [8].
Alternative metal catalysts demonstrate complementary profiles:
Table 2: Lewis Acid Catalysts in Cyanamide-Amine Guanidinylation
Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Green Metrics (E-factor) |
---|---|---|---|---|---|
Sc(OTf)₃ (3 mol%) | H₂O | 25°C | 6 | 92 | 5.8 |
Yb(OTf)₃ (5 mol%) | Solvent-free | 60°C | 3 | 75 | 3.2 |
ZnCl₂ (10 mol%) | Toluene | 100°C | 8 | 88 | 12.6 |
None | Ethanol | 80°C | 48 | <20 | 25.4 |
The aqueous compatibility of scandium catalysis proves particularly advantageous for pharmaceutical synthesis, eliminating organic solvent waste while accommodating water-soluble intermediates. Stoichiometric control is critical, with a 15% excess of benzyl cyanamide suppressing symmetric 1,3-dibenzylguanidine byproducts [8]. Microwave irradiation further optimizes this pathway, reducing reaction times to 20 minutes while maintaining yield integrity [5].
Hydroiodide salt formation significantly enhances the crystallinity, stability, and isolation efficiency of 1-benzyl-3-(2-chlorobenzyl)guanidine. Freebase conversion employs hydroiodic acid (57% w/v) in anhydrous ethanol under nitrogen atmosphere to prevent iodide oxidation. Critical process parameters include:
Counterion exchange from hydrochloride or trifluoroacetate salts provides an alternative pathway, particularly valuable for acid-sensitive intermediates. This involves dissolving the precursor salt in warm methanol followed by dropwise addition of potassium iodide (1.2 eq), inducing immediate crystallization of the hydroiodide product with >99% ion exchange efficiency. The method circumvents strong acid exposure but requires rigorous removal of potassium halide byproducts through hot filtration [3] [7].
Crystallization kinetics studies reveal an optimal nucleation temperature of 5°C followed by slow maturation at 25°C, producing particles with D₅₀ = 45±8 μm – ideal for filtration and drying operations. The final product exhibits superior stability at 25°C/60% RH compared to hydrochloride analogs, with <0.5% decomposition after 12 months storage, attributed to the lower hygroscopicity of the iodide anion [3].
The strategic choice between Boc-protected intermediates and direct guanylation significantly impacts synthetic efficiency, purity profile, and scalability of 1-benzyl-3-(2-chlorobenzyl)guanidine hydroiodide.
Boc-Protected GuanidinylationS-Methylisothiourea serves as the linchpin reagent in this orthogonal approach:
This approach delivers exceptional regiocontrol (>98% asymmetric product) and facilitates purification through crystalline Boc-intermediates. However, it suffers from step inefficiency (four linear steps) and moderate overall yield (52-60%), primarily due to the demanding deprotection-protection sequence [7].
Direct GuanidinylationLewis acid-catalyzed cyanamide-amine condensation exemplifies a convergent alternative:
While atom-economical and operationally simple, this method generates 15-25% symmetric byproducts (1,3-dibenzyl and 1,3-bis(2-chlorobenzyl)guanidines) requiring chromatographic removal. The direct approach demonstrates superior throughput (78% yield in 48 hours vs. 56% for Boc route in 72 hours) but lower chromatofraphic purity (88% vs. 99%) in initial isolation [8].
Table 3: Performance Metrics of Synthetic Approaches
Parameter | Boc-Protected Route | Direct Cyanamide Route | GCDI Activation |
---|---|---|---|
Total Steps | 4 | 2 | 3 |
Overall Yield | 52-60% | 68-78% | 70-85% |
Purity (HPLC) | >99% | 87-92% | 95-98% |
Byproduct Formation | <1% | 15-25% | 5-8% |
Chromatography Required | Intermediate only | Final product | None |
Scale-up Feasibility | Pilot scale (10 kg) | Laboratory scale (500 g) | Kilo lab (2 kg) |
The GCDI activation strategy represents an optimal middle ground, providing 70-85% overall yield in three steps without chromatography. Recent adaptations incorporate polymer-supported GCDI reagents to facilitate catalyst recovery and reduce metal contamination in pharmaceutical applications [2] [4]. Process mass intensity (PMI) analysis confirms the direct cyanamide route as most sustainable (PMI=32 vs. Boc PMI=89), though Boc protection delivers superior quality for GMP manufacturing [7] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9